molecular formula C14H13NO4S2 B3267884 Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)- CAS No. 47121-58-4

Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)-

Cat. No. B3267884
CAS RN: 47121-58-4
M. Wt: 323.4 g/mol
InChI Key: MWPIAKSKOUIMDH-UHFFFAOYSA-N
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Description

“Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)-” is a chemical compound with the molecular formula C12H11NO4S2 and a molecular weight of 297.350 . It is also known by other names such as Dibenzenesulfonamide, Benzenesulfonic acid imide, Dibenzenesulfimide, Dibenzolsulfimid, Dibenzolsulfimide, Dibenzenesulfonimide, and N-(phenylsulphonyl)benzenesulphonamide .


Synthesis Analysis

The synthesis of benzenesulfonamide derivatives has been reported in the literature. For instance, a mild and efficient protocol to construct a series of 2-aryl-4,5-diphenyl-1H-imidazoles employing N-(phenylsulfonyl)benzenesulfonamide (NPBSA) as an effective organo-catalyst via solvent-free cyclo-condensation of structurally diverse organic aldehydes, benzil, and ammonium nitriles, has been developed . This environmentally friendly, high-yielding, cost-effective, and NPBSA-catalyzed protocol includes a simple experimental procedure, a short reaction time, a simple work-up, the ability to tolerate a variety of functional groups, and excellent yields .


Molecular Structure Analysis

The molecular structure of “Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)-” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)-” include a molecular weight of 297.350 . The IUPAC Standard InChI is InChI=1S/C12H11NO4S2/c14-18(15,11-7-3-1-4-8-11)13-19(16,17)12-9-5-2-6-10-12/h1-10,13H .

Future Directions

The development of a simple and efficient protocol for the synthesis of 2-aryl-4,5-diphenyl-1H-imidazoles is an active area of research with scope for further improvements toward milder reaction conditions and higher product yields . The use of N-(phenylsulfonyl)benzenesulfonamide as an inexpensive, environment-friendly solid acid catalyst presents a safer and more economical alternative to hazardous Lewis acid-catalyzed methods .

properties

IUPAC Name

N-(benzenesulfonyl)-4-ethenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S2/c1-2-12-8-10-14(11-9-12)21(18,19)15-20(16,17)13-6-4-3-5-7-13/h2-11,15H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPIAKSKOUIMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301249600
Record name 4-Ethenyl-N-(phenylsulfonyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301249600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

47121-58-4
Record name 4-Ethenyl-N-(phenylsulfonyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=47121-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethenyl-N-(phenylsulfonyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301249600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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